
Ethyl (1-hydroxycyclohexyl)(pentafluorophenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-hydroxycyclohexyl)(pentafluorophenyl)phosphinate is a compound that belongs to the class of phosphinates. Phosphinates are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an organic group. This particular compound is characterized by the presence of a hydroxycyclohexyl group and a pentafluorophenyl group attached to the phosphorus atom. Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-hydroxycyclohexyl)(pentafluorophenyl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phenethyl-H-phosphinate with a suitable electrophile. For instance, the deprotonation of ethyl phenethyl-H-phosphinate using n-butyllithium, followed by trapping the anion with an appropriate electrophile, can yield the desired product . Another method involves the use of trialkyl phosphites or ethyl diphenylphosphinite under metal-free conditions to achieve the desired phosphinate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis. For example, the use of palladium catalysts in cross-coupling reactions can facilitate the large-scale production of phosphinates .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-hydroxycyclohexyl)(pentafluorophenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The compound can participate in substitution reactions, where the hydroxycyclohexyl or pentafluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates .
Scientific Research Applications
Ethyl (1-hydroxycyclohexyl)(pentafluorophenyl)phosphinate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: The compound is explored for its potential therapeutic applications, including as a component in drug development.
Mechanism of Action
The mechanism of action of ethyl (1-hydroxycyclohexyl)(pentafluorophenyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. Additionally, the presence of the hydroxycyclohexyl and pentafluorophenyl groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl (1-hydroxycyclohexyl)(pentafluorophenyl)phosphinate can be compared with other similar compounds, such as:
Ethyl diphenylphosphinate: This compound has two phenyl groups attached to the phosphorus atom, making it less sterically hindered compared to the hydroxycyclohexyl and pentafluorophenyl groups.
Diethyl phenylphosphinate: This compound has two ethyl groups and one phenyl group attached to the phosphorus atom, offering different reactivity and applications.
Ethyl phenethyl-H-phosphinate: This compound has a phenethyl group attached to the phosphorus atom, providing different steric and electronic properties
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
385420-00-8 |
|---|---|
Molecular Formula |
C14H16F5O3P |
Molecular Weight |
358.24 g/mol |
IUPAC Name |
1-[ethoxy-(2,3,4,5,6-pentafluorophenyl)phosphoryl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H16F5O3P/c1-2-22-23(21,14(20)6-4-3-5-7-14)13-11(18)9(16)8(15)10(17)12(13)19/h20H,2-7H2,1H3 |
InChI Key |
IJWQTQDJZLNFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C(=C(C(=C1F)F)F)F)F)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


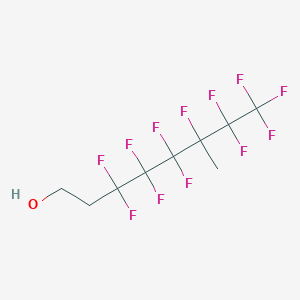
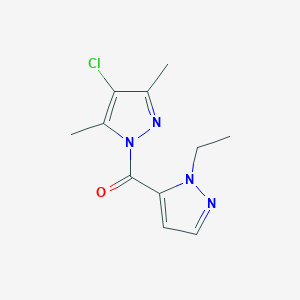
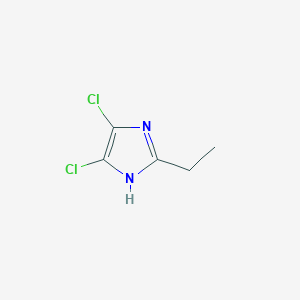
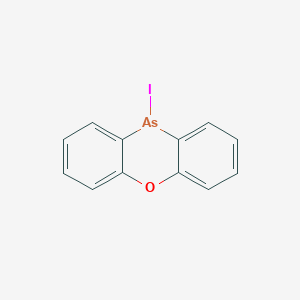


![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
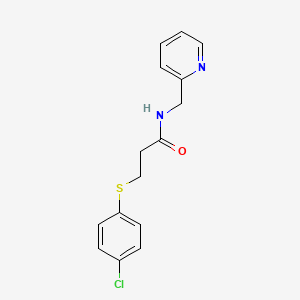
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)

![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)



